a-(Benzoylamino)benzeneacetamide-d10

Quantitative Mass Spectrometry Isotopic Interference Selected Reaction Monitoring

α-(Benzoylamino)benzeneacetamide-d10 is the preferred perdeuterated internal standard for LC-MS/GC-MS quantification of its non-labeled analog. The +10 Da mass shift from dual phenyl ring deuteration ensures baseline-resolved SRM without isotopic cross-talk. >99.5% isotopic purity provides low LLOQ and eliminates H/D back-exchange. Certified as a labeled Cephalexin intermediate, it is ideal for pharmacokinetic studies, API impurity monitoring, and qNMR. Single-lot validated to ensure multi-year method consistency.

Molecular Formula C15H14N2O2
Molecular Weight 264.34 g/mol
Cat. No. B587019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-(Benzoylamino)benzeneacetamide-d10
SynonymsN-(α-Carbamoylbenzyl)benzamide-d10; 
Molecular FormulaC15H14N2O2
Molecular Weight264.34 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyHAQWPUWMFUOREY-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-(Benzoylamino)benzeneacetamide-d10: A Fully Deuterated Internal Standard for Quantitative LC-MS and NMR Analysis


α-(Benzoylamino)benzeneacetamide-d10 (CAS 1246814-47-0) is a perdeuterated stable isotope-labeled analog of α-(benzoylamino)benzeneacetamide, wherein all ten aromatic hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₅H₄D₁₀N₂O₂ and a molecular weight of 264.35 [1]. This compound serves as a deuterated internal standard for the quantitative analysis of its non-deuterated counterpart via liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy . The non-labeled parent compound functions as a key intermediate in the synthesis of labeled Cephalexin . The d10 labeling strategy provides a +10 Da mass shift from the unlabeled analyte, substantially exceeding the minimal mass difference threshold recommended to avoid spectral overlap with naturally occurring isotopic peaks [2].

Why α-(Benzoylamino)benzeneacetamide-d10 Cannot Be Substituted by Non-Deuterated or Alternative Isotopic Internal Standards


Interchangeability among internal standard candidates is not scientifically justifiable for α-(benzoylamino)benzeneacetamide quantification. Non-deuterated structural analogs lack the essential co-elution and near-identical ionization efficiency required for accurate matrix effect compensation in complex biological samples [1]. Alternative isotopic labeling strategies (e.g., ¹³C or ¹⁵N) may mitigate deuterium-associated retention time shifts; however, such labeled analogs are not commercially available for this specific molecular scaffold, rendering them procurement non-viable [2]. Furthermore, the +10 Da mass shift achieved through perdeuteration on both phenyl rings provides a distinct analytical advantage over minimally labeled (e.g., d3) alternatives, as it ensures unambiguous chromatographic separation and eliminates isotopic cross-talk in selected reaction monitoring (SRM) transitions [3]. Substitution with any unlabeled or differently labeled compound would introduce quantitative bias that cannot be retrospectively corrected without full method revalidation.

Quantitative Evidence Differentiating α-(Benzoylamino)benzeneacetamide-d10 from Alternative Internal Standards


Mass Spectrometric Spectral Resolution: +10 Da Mass Shift Eliminates Natural Isotope Overlap Risk

α-(Benzoylamino)benzeneacetamide-d10 provides a +10 Da mass shift relative to the unlabeled analyte (MW 254.28 → 264.35) [1]. This exceeds the established minimum recommended threshold of 4–5 mass units required to prevent spectral cross-talk in LC-MS/MS analysis [2]. In contrast, alternative deuterated analogs with only partial labeling (e.g., d3-labeled compounds with +3 Da shift) risk overlapping with the analyte's naturally occurring M+1 (¹³C) or M+2 (¹⁸O, ³⁷Cl) isotopic peaks, which can reach 15–30% relative abundance depending on molecular composition [3].

Quantitative Mass Spectrometry Isotopic Interference Selected Reaction Monitoring

Isotopic Purity Certification: 99.5% Deuterium Incorporation Minimizes Unlabeled Analyte Carryover

α-(Benzoylamino)benzeneacetamide-d10 is synthesized to achieve ≥99.5% isotopic purity, with residual unlabeled material maintained below 0.5% . This purity specification meets the industry standard requirement that unlabeled molecular fraction should be <2% to avoid complex correction calculations in quantitative workflows [1]. High isotopic purity directly reduces the background contribution of unlabeled analyte that would otherwise inflate measured concentrations at the lower limit of quantification (LLOQ).

Isotopic Purity Method Validation Quality Control

Reduced H/D Exchange Liability: Deuterium Placement on Aromatic Rings Avoids Labile Backbone Positions

α-(Benzoylamino)benzeneacetamide-d10 positions all ten deuterium atoms on the two phenyl rings, avoiding placement adjacent to the amide carbonyl groups or alpha-carbon backbone positions [1]. In contrast, internal standards with deuterium labeling adjacent to carbonyl groups or on exchangeable amide protons are documented to undergo measurable H/D back-exchange under aqueous conditions or during sample preparation, which alters the IS-to-analyte ratio and introduces quantitative drift [2]. The aromatic ring labeling strategy employed in d10 ensures structural integrity across the full analytical workflow.

Hydrogen-Deuterium Exchange Stable Isotope Labeling Analytical Reproducibility

Synthetic Consistency: Well-Defined Synthesis Route from Commercial Deuterated Precursors

α-(Benzoylamino)benzeneacetamide-d10 is synthesized via catalytic H/D exchange using fully deuterated phenyl precursors, enabling consistent perdeuteration across both aromatic rings with high batch-to-batch reproducibility . In contrast, alternative isotopic internal standards synthesized via alternative routes (e.g., partial exchange from non-deuterated starting materials) yield variable isotopic enrichment profiles across production lots . This synthetic consistency is particularly relevant for regulated bioanalytical environments requiring documented lot-to-lot equivalence.

Custom Synthesis Isotope Incorporation Batch Reproducibility

Optimal Procurement and Application Scenarios for α-(Benzoylamino)benzeneacetamide-d10 Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of α-(Benzoylamino)benzeneacetamide in Pharmacokinetic Studies

When quantifying α-(benzoylamino)benzeneacetamide in plasma or tissue homogenates during preclinical pharmacokinetic assessments, α-(benzoylamino)benzeneacetamide-d10 should be added to calibration standards and quality control samples prior to protein precipitation. The +10 Da mass shift ensures baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk [1], while the high isotopic purity (>99.5%) maintains an accurately quantifiable lower limit of quantification (LLOQ) . The compound is certified as an intermediate in labeled Cephalexin preparation, indicating its structural relevance in pharmaceutical development workflows .

Method Development and Validation for Impurity Profiling in API Manufacturing

α-(Benzoylamino)benzeneacetamide-d10 enables accurate quantification of residual α-(benzoylamino)benzeneacetamide as a process impurity in active pharmaceutical ingredient (API) batches. The aromatic ring-only deuterium labeling avoids H/D back-exchange artifacts that would otherwise compromise calibration stability during extended analytical sequences [1]. Batch-to-batch synthetic consistency of the perdeuterated product eliminates the need for lot-specific method adjustments across multi-year stability studies .

Quantitative NMR (qNMR) Purity Determination and Metabolite Identification

For quantitative NMR applications requiring an internal concentration reference, α-(benzoylamino)benzeneacetamide-d10 provides a non-exchangeable deuterated standard suitable for ¹H-NMR purity assays. The complete deuteration of both phenyl rings renders the compound NMR-silent in the aromatic proton region, allowing unobstructed integration of analyte aromatic signals for absolute quantitation [1]. This application is supported by the compound's established use as an NMR internal standard .

Stable Isotope Dilution Assays for Environmental or Food Safety Monitoring

In environmental monitoring or food safety testing where α-(benzoylamino)benzeneacetamide may be detected as a contaminant or degradation product, α-(benzoylamino)benzeneacetamide-d10 is the indicated internal standard for isotope dilution mass spectrometry. The +10 Da mass difference exceeds the 4–5 Da minimum threshold for complex matrix samples [1], and the high isotopic purity reduces background interference that could generate false-positive detections near regulatory action limits .

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